

(S)-3-Methylmorpholine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Methylmorpholine hydrochloride

Cat. No.: B1424400

[Get Quote](#)

An In-Depth Technical Guide to **(S)-3-Methylmorpholine Hydrochloride**: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

Introduction

(S)-3-Methylmorpholine hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of morpholine, it possesses a unique structural and chemical profile that makes it a valuable building block in the stereoselective synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, and critical applications, particularly in the realm of modern drug discovery and development. Its utility is most pronounced in the preparation of advanced pharmaceutical intermediates where precise stereochemical control is paramount for achieving desired therapeutic outcomes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Section 1: Physicochemical and Structural Characteristics

(S)-3-Methylmorpholine hydrochloride is the salt form of the free base, (S)-3-Methylmorpholine. The hydrochloride form often provides enhanced stability and ease of handling compared to the volatile liquid free base. The defining structural feature is a

morpholine ring with a methyl group at the C-3 position, creating a chiral center with the (S)-configuration. This chirality is fundamental to its application in asymmetric synthesis.

Core Chemical Properties

A summary of the key physicochemical properties for both the hydrochloride salt and the corresponding free base is presented below for comparative analysis. These properties are critical for designing reaction conditions, purification procedures, and appropriate storage protocols.

Property	(S)-3-Methylmorpholine Hydrochloride	(S)-3-Methylmorpholine (Free Base)	Reference(s)
CAS Number	1022094-03-6	350595-57-2	[4],[5]
Molecular Formula	C ₅ H ₁₂ ClNO	C ₅ H ₁₁ NO	[4],[5]
Molecular Weight	138.61 g/mol	101.15 g/mol	[4],[5]
Appearance	Solid	Colorless Liquid	[6],[1]
Boiling Point	Not Applicable (Decomposes)	~137 °C (Predicted)	[1][7]
Density	Not Available	~0.891 g/cm ³ (Predicted)	[1][7]
pKa	Not Available	9.03 ± 0.40 (Predicted)	[1][8]
Storage Conditions	Room Temperature, Protect from Moisture	2-8°C, Inert Atmosphere	[6],[9]

Spectral Data

Definitive structural elucidation and purity assessment of (S)-3-Methylmorpholine and its derivatives rely on standard analytical techniques. Available data includes ¹³C NMR, GC-MS, and IR spectra, which are essential for quality control in a research and development setting. [10]

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-3-Methylmorpholine is a key step in its utilization as a chiral building block. The primary and most cited method involves the stereoselective reduction of a chiral precursor.

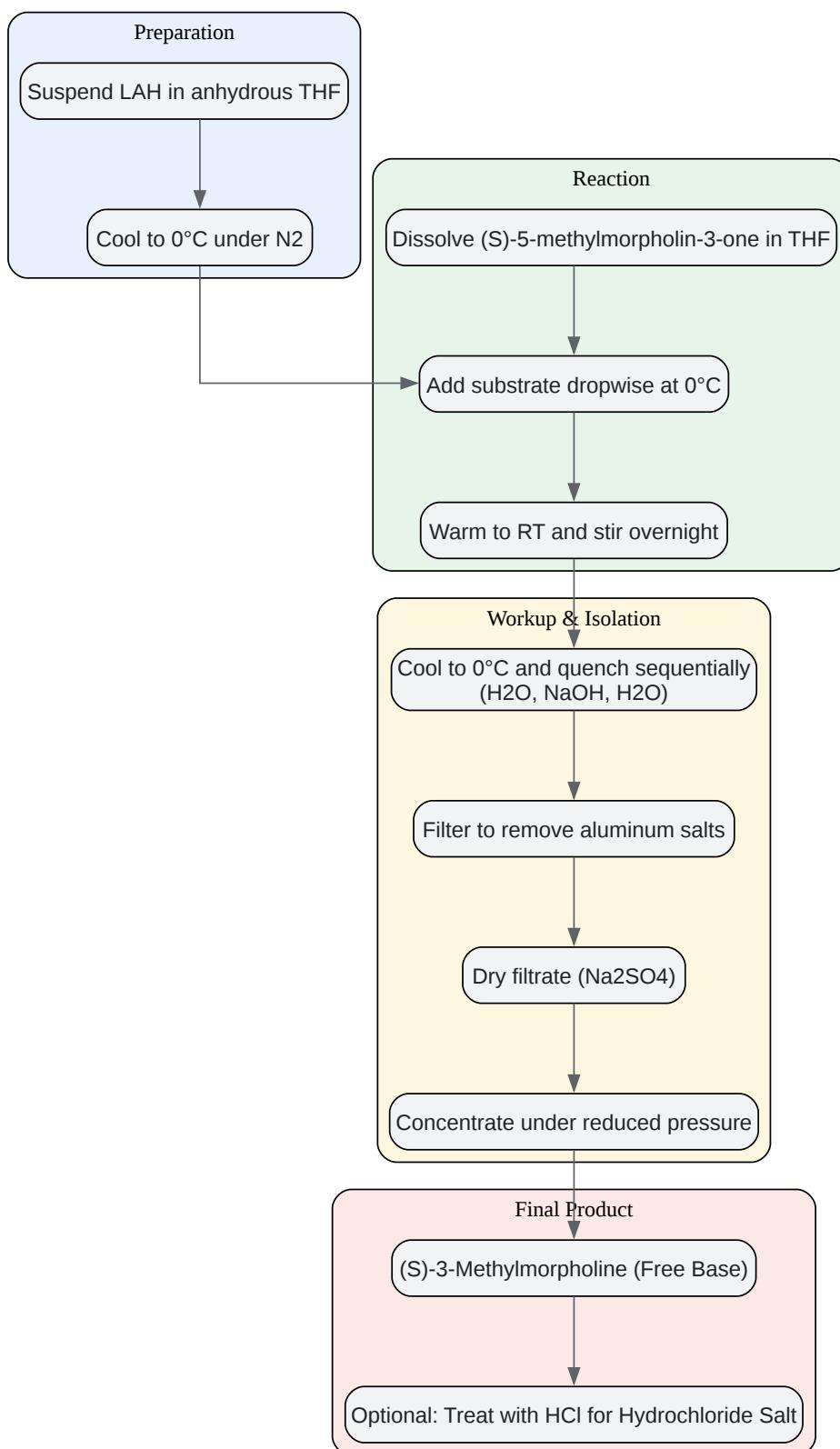
Primary Synthesis Route: Reduction of (S)-5-Methylmorpholin-3-one

The most common and scalable synthesis involves the reduction of the corresponding lactam, (S)-5-methylmorpholin-3-one. This method is favored due to the availability of the starting material and the high stereochemical fidelity of the reduction.

Reaction Scheme: (S)-5-methylmorpholin-3-one is reduced using a powerful reducing agent, typically Lithium Aluminum Hydride (LAH), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Causality in Experimental Design:

- **Choice of Reducing Agent:** LAH is a potent, unselective reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine. Its use ensures a high conversion rate.
- **Anhydrous Conditions:** LAH reacts violently with water. Therefore, the use of anhydrous THF and an inert atmosphere (e.g., nitrogen or argon) is critical for both safety and reaction efficiency.[\[1\]](#)[\[2\]](#)
- **Temperature Control:** The reaction is initiated at a low temperature (0°C) to moderate the highly exothermic reaction between LAH and the substrate. The reaction is then allowed to warm to room temperature to ensure completion.[\[1\]](#)[\[11\]](#)
- **Workup Procedure:** A careful, sequential quenching with water and aqueous sodium hydroxide (e.g., Fieser workup) is a standard and safe method for neutralizing the excess LAH and precipitating aluminum salts, which can then be easily filtered off.[\[1\]](#)[\[11\]](#)


Detailed Experimental Protocol

The following protocol is a synthesized representation of established procedures.[\[1\]](#)[\[11\]](#)

- Preparation: A three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer is charged with Lithium Aluminum Hydride (3.0 eq.) suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.
- Addition of Substrate: (S)-5-methylmorpholin-3-one (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature at 0°C.
- Reaction: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred overnight to ensure the reaction goes to completion.
- Quenching: The flask is cooled again to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 2N sodium hydroxide solution, and finally more water.
- Filtration and Extraction: The resulting granular precipitate is removed by filtration through a pad of celite or diatomaceous earth. The filter cake is washed with additional solvent (e.g., a dichloromethane/methanol mixture).
- Isolation: The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-3-methylmorpholine.
- Purification/Salt Formation: The resulting free base can be purified by distillation or converted directly to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Synthesis Workflow Diagram

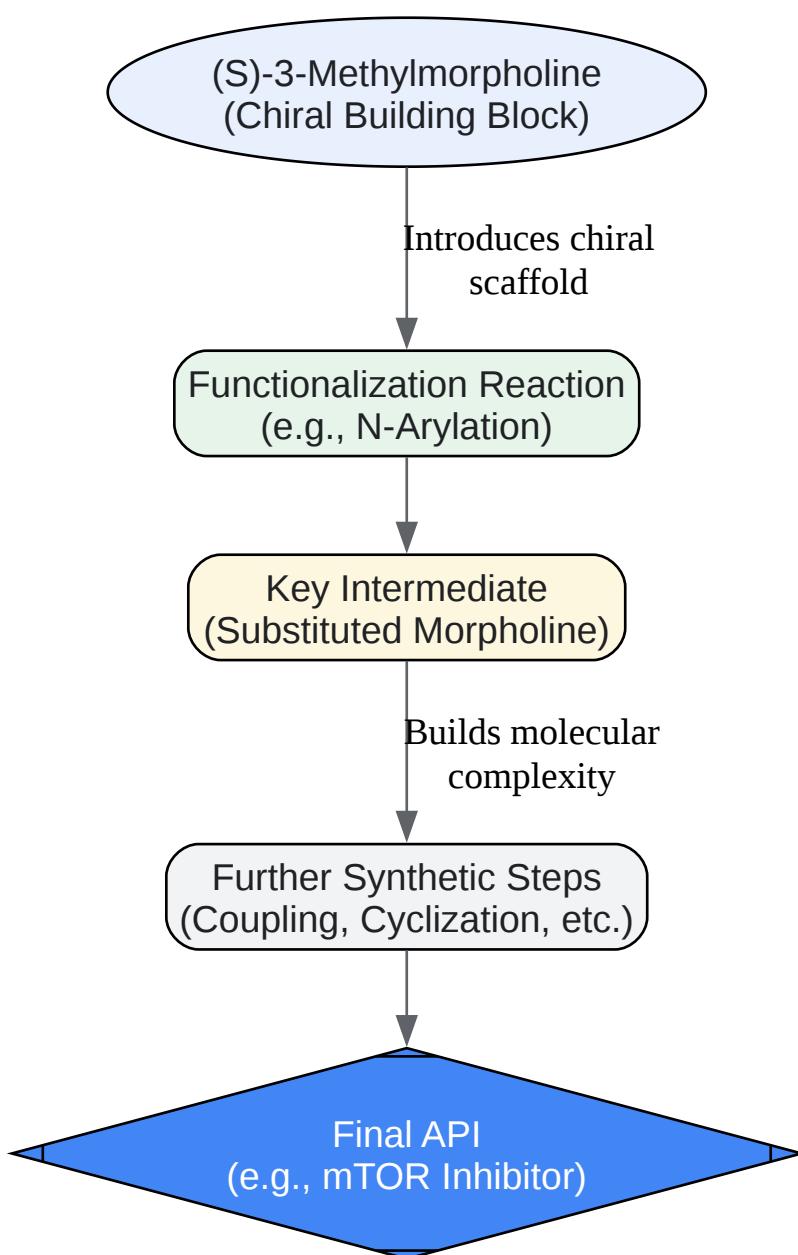
The following diagram illustrates the key stages of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of (S)-3-Methylmorpholine.

Section 3: Applications in Drug Development

The primary value of **(S)-3-Methylmorpholine hydrochloride** lies in its role as a chiral intermediate for the synthesis of active pharmaceutical ingredients (APIs). Its pre-defined stereocenter is incorporated into the final drug molecule, obviating the need for challenging chiral separations later in the synthesis.


Key Role as a Chiral Building Block

(S)-3-Methylmorpholine provides a robust scaffold for introducing a stereochemically defined morpholine moiety. The nitrogen atom of the morpholine ring can act as a nucleophile or a base, allowing for a variety of subsequent chemical transformations.

Example Application: Synthesis of mTOR Kinase Inhibitors Several potent and selective mTOR (mammalian target of rapamycin) kinase inhibitors utilize a substituted morpholine ring in their core structure. (S)-3-Methylmorpholine is a documented intermediate for the preparation of morpholinopyrimidine derivatives that function as these inhibitors.^{[1][11][12]} The mTOR signaling pathway is a critical regulator of cell growth and proliferation, making it a key target in oncology research.

Logical Role in API Synthesis

The diagram below illustrates the conceptual role of (S)-3-Methylmorpholine as a starting material in a multi-step synthesis of a target API, such as an mTOR inhibitor.

[Click to download full resolution via product page](#)

Caption: Role of (S)-3-Methylmorpholine in API synthesis.

The nitrogen atom can undergo reactions like carbon-nitrogen bond coupling with aryl halides to attach the morpholine ring to a larger molecular framework.^[2] This strategic use of a chiral pool starting material is an efficient approach in modern medicinal chemistry.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. (S)-3-Methylmorpholine and its hydrochloride salt must be handled with appropriate precautions.

Hazard Identification

Based on available Safety Data Sheets (SDS), the free base is a flammable liquid and is harmful if swallowed.[13] It can cause severe skin burns and eye damage.[10][13] The hydrochloride salt is classified as an irritant.[6]

- Hazard Statements (Free Base): H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[13]
- Hazard Statements (Hydrochloride): May cause skin, eye, and respiratory irritation.[6]

Self-Validating Safety Protocol

A self-validating system for handling this chemical involves a multi-layered approach:

- Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]
- Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. [13] Use non-sparking tools.[13]
- Storage:
 - (S)-3-Methylmorpholine (Free Base): Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C under an inert atmosphere.[1][9][14]
 - **(S)-3-Methylmorpholine Hydrochloride:** Store in a tightly closed container in a dry and cool place, protected from moisture.[6]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6][15]

References

- iChemical. (S)-3-methylmorpholine, CAS No. 350595-57-2. [Link]
- Google Patents.
- ChemBK. 3-Methylmorpholine. [Link]
- PubChem - NIH. 3-Methylmorpholine | C5H11NO | CID 292103. [Link]
- Safety Data Sheets.
- PubChem - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. (S)-3-Methylmorpholine hydrochloride | 1022094-03-6 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. fishersci.com [fishersci.com]
- 7. (S)-3-methylmorpholine, CAS No. 350595-57-2 - iChemical [ichemical.com]
- 8. echemi.com [echemi.com]
- 9. 350595-57-2|(S)-3-Methylmorpholine|BLD Pharm [bldpharm.com]
- 10. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3S-3-METHYLMORPHOLINE CAS#: 350595-57-2 [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. store.sangon.com [store.sangon.com]
- 14. (S)-3-Methylmorpholine | 350595-57-2 | FM33887 | Biosynth [biosynth.com]
- 15. 3-methylmorpholine - Safety Data Sheet [chemicalbook.com]

- To cite this document: BenchChem. [(S)-3-Methylmorpholine hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1424400#s-3-methylmorpholine-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com